molecular formula C22H44CuN2S4 B12660211 Bis(dipentyldithiocarbamato-S,S')copper CAS No. 36190-66-6

Bis(dipentyldithiocarbamato-S,S')copper

Cat. No.: B12660211
CAS No.: 36190-66-6
M. Wt: 528.4 g/mol
InChI Key: BTSJZPQOSLORGE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dipentyldithiocarbamato-S,S')copper is a copper(II) complex with two dipentyldithiocarbamate ligands. The dithiocarbamate ligand (R2NCS2<sup>−</sup>) binds to copper in a bidentate manner via sulfur atoms, forming a square planar geometry typical of Cu(II) dithiocarbamates . The pentyl (C5H11) substituents on the nitrogen atoms distinguish this compound from analogous complexes with shorter or branched alkyl chains. This structure influences its solubility, thermal stability, and applications in materials science and catalysis .

Properties

CAS No.

36190-66-6

Molecular Formula

C22H44CuN2S4

Molecular Weight

528.4 g/mol

IUPAC Name

copper;N,N-dipentylcarbamodithioate

InChI

InChI=1S/2C11H23NS2.Cu/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2

InChI Key

BTSJZPQOSLORGE-UHFFFAOYSA-L

Canonical SMILES

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cu+2]

Origin of Product

United States

Chemical Reactions Analysis

EINECS 252-904-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 252-904-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the manufacture of various products, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of EINECS 252-904-1 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C22H44CuN2S4
  • CAS Registry Number : 13927-71-4 (alternative: 52691-95-9 for bis-dibutyldithiocarbamate Cu)
  • Coordination Geometry : Square planar (Cu–S bond distances ~2.3–2.4 Å, typical for Cu(II)-dithiocarbamates) .

Comparison with Similar Copper Dithiocarbamate Complexes

Key Observations :

  • Oxidation State : Most Cu(II) dithiocarbamates are square planar, but Cu(III) complexes (e.g., pyrrolidine derivative) adopt tetrahedral geometries .

Thermal and Thermodynamic Properties

Compound ΔsubH° (kJ/mol) Decomposition Temp. (°C) Notes References
Bis(diethyldithiocarbamato)copper 119.10 ± 1.70 ~200–220 Lower molecular weight; higher volatility
Bis(dipentyldithiocarbamato)copper N/A ~180–200 (estimated) Longer chains may lower thermal stability due to weaker Cu–S bonds

Thermal Stability Trend : Ethyl > Butyl > Pentyl. Shorter alkyl chains stabilize the Cu–S bond via stronger electron donation .

Spectroscopic Data Comparison

Infrared Spectroscopy :

  • ν(C–N) : ~1480–1520 cm<sup>−1</sup> for all dithiocarbamates.
  • ν(Cu–S) : Ethyl/pentyl derivatives show peaks at ~380–400 cm<sup>−1</sup>; cyclic ligands (e.g., pyrrolidine) shift ν(Cu–S) to ~360 cm<sup>−1</sup> due to geometric distortion .

Electronic Spectroscopy :

  • Cu(II) dithiocarbamates : Broad absorption bands at ~450–600 nm (d–d transitions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.